Tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate is an organic compound often used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications. [] It belongs to a class of compounds known as piperazine derivatives, which are characterized by the presence of a six-membered heterocyclic ring containing two nitrogen atoms. The compound's structure features a piperidine ring linked to a piperazine ring, further modified by a tert-butyloxycarbonyl (Boc) protecting group.
This compound can be sourced from various chemical suppliers and is classified under the category of organic compounds, specifically as an amine derivative. It is also categorized as a piperazine derivative, which makes it relevant in the synthesis of pharmaceuticals and other biologically active molecules.
The synthesis of tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate typically involves several steps:
Industrial production methods mirror these laboratory techniques but are adapted for larger scales, utilizing automated systems to enhance efficiency and yield while minimizing by-products .
The molecular structure of tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate can be described as follows:
The three-dimensional conformation of this compound can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into its spatial arrangement and interactions .
Tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate is involved in various chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its biological activity .
The mechanism of action for tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate involves its interaction with biological targets such as receptors or enzymes within the body. This interaction typically modulates the activity of these targets, leading to various pharmacological effects. The specific pathways depend on the final structure derived from this compound and its intended application in drug development .
Tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate exhibits several notable physical and chemical properties:
These properties are crucial for understanding how the compound behaves under different conditions, influencing its application in scientific research .
Tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate has several applications in scientific research:
Tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (CAS: 205059-24-1) represents a structurally sophisticated bifunctional scaffold that has emerged as a cornerstone in modern medicinal chemistry and organic synthesis. This hybrid molecule integrates two nitrogen-rich heterocycles—piperazine and piperidine—into a single architectural framework, conferring unique three-dimensional properties and chemical versatility. The systematic IUPAC name defines its precise atomic connectivity, while its molecular formula (C₁₄H₂₇N₃O₂) and molecular weight (269.39 g/mol) establish its fundamental chemical identity [1] [6]. The strategic incorporation of a tert-butoxycarbonyl (Boc) protecting group on one piperazine nitrogen enhances its synthetic utility by enabling selective deprotection and subsequent functionalization, a critical feature for its application in multi-step synthetic routes [5] [9]. This compound exemplifies the progressive sophistication of heterocyclic chemistry in addressing the challenges of drug discovery, particularly through its capacity to serve as a conformationally constrained molecular spacer that bridges pharmacophoric elements while optimizing physicochemical properties [6] [9].
The historical trajectory of piperazine-piperidine hybrids reflects medicinal chemistry's evolving sophistication in leveraging privileged structures for drug design. Early piperazine derivatives gained prominence in the mid-20th century with compounds like antihistamines and antipsychotics, but their structural simplicity limited spatial control over pharmacophore positioning. The integration of piperidine as a second nitrogen heterocycle emerged as a strategic advancement, providing enhanced conformational restraint and vectorial diversity. Tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate represents a specific evolutionary product of this design philosophy, first reported in the late 1990s as reflected by its CAS registry (205059-24-1) and associated identifiers (PubChem CID: 17750356; MDL: MFCD04974009) [1] .
Nomenclature complexities arise from the compound's unsymmetrical bifunctional nature. The formal IUPAC name designates the piperazine ring as the parent structure with a tert-butoxycarbonyl substituent, while the piperidine moiety is attached via its 4-position. This systematic name coexists with various semi-systematic synonyms, including:
SMILES notations further capture structural nuances, with variations emphasizing different aspects of connectivity:
C1CNCCC1N1CCN(CC1)C(=O)OC(C)(C)C
[6]CC(C)(C)OC(=O)N1CCN(CC1)C1CCNCC1
[7] [8]Identifier Type | Value |
---|---|
Systematic Name | tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate |
CAS Registry | 205059-24-1 |
Molecular Formula | C₁₄H₂₇N₃O₂ |
Molecular Weight | 269.39 g/mol |
PubChem CID | 17750356 |
MDL Number | MFCD04974009 |
Common Synonyms | 1-Boc-4-(piperidin-4-yl)piperazine; 1-tert-Butoxycarbonyl-4-piperidinopiperazine |
The scaffold's physicochemical profile reveals a delicate balance between hydrophobicity and polarity. Computational analyses predict a consensus log P value of approximately 1.26, indicating moderate lipophilicity suitable for membrane permeability while retaining water solubility (predicted solubility: 3.33-7.06 mg/mL) . The topological polar surface area (TPSA) of 44.81 Ų reflects significant hydrogen-bonding capacity from its three nitrogen atoms, a property crucial for target engagement in biological systems. These calculated parameters align with Lipinski's rule of five compliance (molecular weight <500, H-bond donors ≤1, H-bond acceptors ≤4, log P <5), underscoring its drug-like character [9].
Property | Value | Prediction Method |
---|---|---|
Consensus Log P | 1.26 | Average of iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT |
Water Solubility | 3.33 - 7.06 mg/mL | ESOL, Ali, SILICOS-IT |
Topological Polar Surface Area (TPSA) | 44.81 Ų | Ertl P. et al. method |
Rotatable Bonds | 4 | - |
H-Bond Acceptors | 4 | - |
H-Bond Donors | 1 | - |
Lipinski Rule Compliance | 0 violations | - |
The Boc-protecting group serves as a linchpin in the strategic deployment of tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate within modular synthetic workflows. This protecting group demonstrates exceptional orthogonality—stable under basic conditions and nucleophilic attack yet readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane or hydrochloric acid in dioxane) without compromising the underlying piperidine-piperazine framework. This selective deprotection enables sequential functionalization of the secondary amines, a critical capability for constructing complex molecules with precise regiocontrol [5] [9].
In PROTAC (Proteolysis-Targeting Chimera) development, this compound functions as a bifunctional amine-amine linker that spatially connects E3 ligase ligands to target protein binders. Its rigid yet extended structure (approximately 8-10 Å between terminal nitrogens) provides optimal spacing for facilitating ternary complex formation between the target protein and ubiquitination machinery. The Boc-protected intermediate facilitates efficient synthesis through standard amide coupling or reductive amination protocols before final deprotection and conjugation. This advantage is exemplified in the synthesis of BI-3802, developed by Boehringer Ingelheim, where the scaffold served as a critical linker component distributed via their open-innovation portal [9].
Comparative studies with related scaffolds highlight distinct advantages of the piperazine-piperidine architecture over alternatives:
Scaffold | CAS Number | Key Structural Feature | Advantages | Limitations |
---|---|---|---|---|
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | 205059-24-1 | Direct piperazine-piperidine junction | Optimal rigidity, synthetic accessibility, dual amine functionality | Limited length for some targets |
tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate | 1211568-27-2 | Methylene spacer between heterocycles | Increased flexibility and length | Higher conformational entropy |
tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate | - | Aromatic spacer | Semi-rigid, versatile functionalization | Potential metabolic instability of benzylic alcohol |
The synthetic utility of this Boc-protected scaffold extends to several FDA-approved kinase inhibitors. In the discovery phase of Palbociclib and Ribociclib (CDK4/6 inhibitors), researchers employed SNAr (nucleophilic aromatic substitution) and Buchwald-Hartwig amination strategies to construct key intermediates derived from tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. The Boc group's stability during these transformations was instrumental in achieving the required chemoselectivity. Subsequent optimization led to transition metal-free coupling methodologies using lithium bis(trimethylsilyl)amide (LiHMDS), enhancing scalability while eliminating problematic metal catalyst residues [9].
The compound's role in accelerating drug discovery is further evidenced by its commercial availability from specialized suppliers (e.g., Ambeed, TCI Chemicals, Tenova Pharmaceuticals, ChemShuttle) with purities typically exceeding 95%. This accessibility underscores its established position as a preferred building block for high-throughput analog synthesis and structure-activity relationship exploration. Suppliers highlight its application as a "Nitrogen Heterocycle Based Linker (NHBL)" specifically designed for constructing bifunctional degraders and kinase inhibitors, with analytical documentation (HPLC chromatograms, NMR spectra) confirming structural integrity and purity [6] [7] [8].
The enduring significance of this scaffold lies in its balanced molecular properties—sufficient hydrophobicity for membrane permeability without excessive lipophilicity, moderate aqueous solubility facilitating biological testing, and dual amine functionality enabling diverse derivatization pathways. As synthetic methodologies advance toward greener chemistry and flow-based systems, the strategic incorporation of protected heterocyclic building blocks like tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate will continue to streamline the synthesis of structurally complex therapeutic agents targeting increasingly challenging biological systems [9].
Compound Name | CAS Number | Molecular Formula | Molecular Weight |
---|---|---|---|
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | 205059-24-1 | C₁₄H₂₇N₃O₂ | 269.39 |
tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate | 1211568-27-2 | C₁₅H₂₉N₃O₂ | 283.42 |
tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate | - | C₁₇H₂₅NO₃ | 291.39 |
tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate | 177276-41-4 | C₁₄H₂₇N₃O₂ | 269.39 |
Palbociclib intermediate | - | - | - |
Ribociclib intermediate | - | - | - |
BI-3802 (component) | - | - | - |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7